1-Pentyne

描述

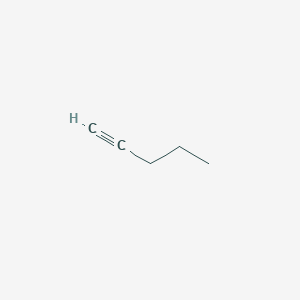

1-Pentyne is an organic compound with the molecular formula CH₃CH₂CH₂C≡CH. It is a terminal alkyne, characterized by the presence of a carbon-carbon triple bond at the end of the carbon chain. This compound is a colorless liquid at room temperature and is known for its strong, unpleasant odor. It is the smallest terminal alkyne that remains liquid at room temperature .

准备方法

Synthetic Routes and Reaction Conditions: 1-Pentyne can be synthesized through various methods, including:

Elimination Reactions: One common method involves the elimination of hydrogen halides from vicinal dihalides.

Alkyne Metathesis: This process involves the redistribution of alkyne bonds in the presence of a catalyst, often a metal alkylidene.

Industrial Production Methods: Industrial production of this compound typically involves the dehydrohalogenation of 1,2-dihalopentane using strong bases like sodium amide. This method is favored due to its efficiency and the availability of starting materials .

化学反应分析

Hydrogenation

1-Pentyne can undergo hydrogenation, where hydrogen atoms are added across the triple bond. Depending on the reaction conditions and catalysts, the reaction can result in different products .

- Selective Hydrogenation: The aim is to hydrogenate the alkyne to the corresponding alkene without further hydrogenation to the alkane . Gold nanoparticles supported on oxides can catalyze the semi-hydrogenation of alkynes, although they are less active than palladium catalysts .

- Non-Selective Hydrogenation: With an excess of hydrogen and suitable catalysts like palladium, this compound can be completely hydrogenated to pentane .

Table: Catalytic Activity in this compound Hydrogenation

| Catalyst | Activity | Selectivity |

|---|---|---|

| Palladium | High | Variable |

| Gold | Lower | Higher to alkene |

Reactions with Halogens

This compound reacts with halogens such as bromine (Br2). With excess bromine, 1,1,2,2-tetrabromopentane is the major product .

The reaction proceeds through an anti-addition mechanism .

Hydrohalogenation

This compound can undergo hydrohalogenation, the addition of hydrogen halides (e.g., HCl) across the triple bond .

Oxidation

This compound can be oxidized using various oxidizing agents. The electrochemical oxidation of this compound has been studied on platinum and gold electrodes . The coulombic efficiencies for the oxidation to CO2 vary depending on the electrode material and the solution :

- Platinum electrode: 77% in 1 N H2SO4, 69% in 1 N KOH

- Gold electrode: 43% in 1 N KOH

Reactions with Metal Catalysts

This compound can react with metal catalysts such as gold and palladium nanoclusters .

- Gold nanoclusters: Gold nanoclusters are found to be robust and exhibit high structural stability under this compound hydrogenation conditions .

- Palladium nanoclusters: Palladium nanoclusters can undergo changes in their atomic structures during this compound hydrogenation. A significant portion of amorphous palladium nanoclusters can exhibit high symmetry structures post-reaction, which is interpreted as the reduction of oxidized palladium nanoclusters under the reaction conditions .

科学研究应用

Synthesis of Organometallic Compounds

1-Pentyne is extensively used in the preparation of lithium acetylides, which are crucial for asymmetric synthesis. These acetylides facilitate the formation of α,α-dibranched propargyl sulfinamides through acetylide additions to N-tert-butanesulfinyl ketimines. This reaction has been shown to yield products with high diastereoselectivity (up to >99:1) and good overall yields (up to 87%) .

Hydrogenation Studies

Research has demonstrated the selective and non-selective hydrogenation of this compound using silica-supported palladium catalysts. This process has been studied using in situ X-ray absorption spectroscopy, providing insights into the catalytic mechanisms at play . The hydrogenation reactions can significantly alter the atomic structures of supported metal nanoclusters, impacting their stability and reactivity.

Nanocluster Structural Changes

The vapor-phase hydrogenation of this compound has been shown to affect the atomic structures of size-selected gold (Au) and palladium (Pd) nanoclusters. Studies indicate that these nanoclusters exhibit high structural stability before and after exposure to hydrogenation conditions, which is critical for applications in catalysis .

Conducting Polymers

This compound has been utilized in the synthesis of conducting polymers, particularly in the development of chiral conducting-polymer complexes. These materials are significant for their potential applications in electronic devices and sensors . The incorporation of this compound into polymer matrices enhances their conductivity and mechanical properties.

Proton Conducting Membranes

In fuel cell technology, this compound has been explored for its role in creating proton-conducting membranes. These membranes are essential for efficient energy conversion processes, allowing for improved performance in fuel cells under various operating conditions .

Synthesis of Propargyl Sulfinamides

A notable case study involves the use of lithium acetylides derived from this compound in synthesizing propargyl sulfinamides. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the practical utility of this compound in pharmaceutical chemistry .

Nanocluster Stability Analysis

Another significant study focused on the effects of hydrogenation on Pd nanoclusters supported on carbon films. The research highlighted how exposure to this compound vapor led to structural transformations that increased the symmetry and stability of these nanoclusters, showcasing potential applications in catalysis .

作用机制

1-Pentyne can be compared with other alkynes such as 2-Pentyne and 3-Methyl-1-Butyne:

2-Pentyne: An internal alkyne with the triple bond between the second and third carbon atoms.

3-Methyl-1-Butyne: A branched alkyne with a triple bond at the end of the carbon chain and an additional methyl group.

Uniqueness of this compound: this compound is unique due to its terminal alkyne structure, which imparts distinct reactivity, especially in acid-base reactions and nucleophilic substitutions .

相似化合物的比较

- 2-Pentyne

- 3-Methyl-1-Butyne

- 1-Butyne

1-Pentyne’s unique properties and versatile reactivity make it a valuable compound in various fields of scientific research and industrial applications.

生物活性

1-Pentyne, a linear alkyne with the formula C₅H₈, is a compound that has garnered interest in various fields of research, particularly in organic chemistry and its potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its triple bond between the first and second carbon atoms. This structural feature contributes to its reactivity, allowing it to participate in various chemical reactions that can modify biological molecules. The compound can be synthesized through several methods, including dehydrohalogenation of alkyl halides and elimination reactions involving alcohols.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triple bond in this compound makes it a reactive species that can undergo cycloaddition reactions and participate in nucleophilic attacks on electrophiles. Such interactions may lead to modifications in cellular pathways and signaling mechanisms.

Table 1: Comparison of Biological Activities of Alkynes

Anticancer Activity

Research has shown that alkynes, including derivatives of this compound, exhibit anticancer properties. For instance, certain alkynyl compounds have been found to inhibit the growth of cancer cell lines by inducing apoptosis or disrupting cellular respiration pathways. A study highlighted the efficacy of panaxytriol, a compound related to alkynes, which demonstrated significant cytotoxicity against melanoma cells at low concentrations (IC50 = 8.5 ng/mL) .

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. A study focusing on the interactions between this compound and various enzymes suggested that the compound could modulate enzymatic activity through covalent modification or by acting as a competitive inhibitor . This property may have implications for drug development, particularly in designing inhibitors for specific metabolic pathways.

Case Studies

Case Study 1: Hydrogenation Reactions

A significant study explored the hydrogenation of this compound on gold and palladium nanoclusters. The research utilized high-angle annular dark field scanning transmission electron microscopy (HAADF-STEM) to observe changes in the atomic structures of nanoclusters before and after exposure to this compound under hydrogenation conditions. The findings indicated that the reaction conditions led to structural transformations in the nanoclusters, which could be leveraged for catalytic applications .

Case Study 2: Prostaglandin Synthesis Inhibition

Another notable investigation assessed the inhibitory effects of crepenynic acid (an alkyne derivative) on prostanoid synthesis in animal models. The study demonstrated significant reductions in prostaglandin levels at varying concentrations, suggesting a potential therapeutic role for alkyne compounds in managing inflammatory conditions .

属性

IUPAC Name |

pent-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-3-5-4-2/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXNCJKFFQIKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060835 | |

| Record name | 1-Pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline] | |

| Record name | 1-Pentyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

436.0 [mmHg] | |

| Record name | 1-Pentyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-19-0 | |

| Record name | 1-Pentyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Pentyne | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW8XD8E5WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Pentyne?

A1: this compound has the molecular formula C₅H₈ and a molecular weight of 68.12 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers utilize various spectroscopic methods to analyze this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine its structure and microstructure [, , ], Infrared (IR) spectroscopy to identify functional groups [, ], and Raman spectroscopy for vibrational analysis [].

Q3: Are there any notable conformational preferences for this compound?

A3: Yes, this compound exhibits conformational isomerism. Studies using Far Infrared and Raman spectroscopy, combined with ab initio calculations, identified both gauche (synclinal) and trans (antiperiplanar) conformations around the C-C bond adjacent to the triple bond. The trans conformer, where the methyl group is trans to the acetylenic group, is slightly more stable [].

Q4: How does the structure of this compound influence its reactivity in polymerization reactions?

A4: The presence of the terminal alkyne group in this compound makes it a suitable monomer for polymerization using transition metal catalysts. Studies have shown that Mo- and W-based catalysts effectively polymerize this compound and its derivatives, while Ziegler-Natta catalysts show limited activity [, ].

Q5: How does the length of the alkyl chain in terminal alkynes affect their cyclization reactions with hydrogen halides?

A5: Research indicates that reacting 1-alkynes (from propyne to 1-hexyne) with hydrogen chloride leads to the formation of cyclodimerization products, namely 1,3-dialkyl-1,3-dichlorocyclobutanes, alongside the expected mono- and di-addition products. The specific isomers formed and their ratios depend on the alkyl chain length [, ].

Q6: How do metal catalysts influence the selectivity of this compound hydrogenation?

A6: The choice of metal catalyst and reaction conditions significantly impacts the selectivity of this compound hydrogenation. For example, palladium-based catalysts, particularly size-selected palladium nanoclusters, exhibit varying selectivity towards 1-pentene or pentane depending on the cluster size. Smaller clusters tend to favor partial hydrogenation to 1-pentene [].

Q7: What unique challenges arise in the catalytic hydrogenation of this compound?

A7: In situ X-ray absorption spectroscopy studies have revealed that a palladium carbide-like phase forms on the surface of silica-supported palladium nanoparticles during this compound hydrogenation. This carbide formation can hinder hydrogen diffusion into the catalyst and influence both the activity and selectivity of the catalyst [].

Q8: Can you elaborate on the role of Frustrated Lewis Pairs (FLPs) in this compound reactions?

A8: Research has explored the use of FLPs with this compound. In a study utilizing a zirconocene complex with a tethered borane Lewis acid, this compound underwent a 1,1-carboboration reaction instead of the expected 1,2-addition, highlighting the potential for FLPs to enable unconventional reactivity pathways with alkynes [].

Q9: How is computational chemistry used to understand the reactivity of this compound?

A9: Computational methods, including density functional theory (DFT) calculations, have been instrumental in studying the reaction mechanisms of this compound, such as its hydrogenation [] and its reaction with oxygen atoms []. These studies provide insights into reaction pathways, intermediates, and transition states, aiding in catalyst design and reaction optimization.

Q10: Can computational methods predict the performance of this compound in specific applications?

A10: Yes, computational techniques such as molecular dynamics simulations and Monte Carlo simulations using optimized Mie potentials have been employed to predict the thermodynamic properties of this compound, including vapor-liquid equilibria, critical properties, and binary phase diagrams, which are crucial for understanding its behavior in various applications [].

Q11: What are the applications of this compound in material science?

A11: this compound serves as a building block for synthesizing polymers with liquid crystalline properties. Researchers have used it to create polyacetylene derivatives with varying spacer lengths and bridge orientations, investigating their potential in electroconductive materials [].

Q12: How does the incorporation of this compound derivatives affect the properties of mixed matrix membranes?

A12: Studies investigating mixed matrix membranes for gas separation applications demonstrated that incorporating poly(4-methyl-1-pentyne) with NH2-MIL 53 metal-organic frameworks (MOFs) enhanced both the permeability and selectivity of the membranes for CO2/CH4 separation [].

Q13: Has this compound shown any potential for biological applications?

A13: While this compound itself has limited direct biological applications, derivatives like 5-phenyl-1-pentyne are valuable tools for studying metabolic pathways. Specifically, 5-phenyl-1-pentyne acts as a selective inhibitor of cytochrome P450 CYP2F2, aiding in understanding the role of specific enzymes in drug metabolism [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。